N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is a complex organic compound featuring an imidazole ring, an ether linkage, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide and catalysts such as potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the ether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways. The compound may also interact with enzymes, inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-1-yl)ethyl)-3-(4-(methylthio)phenyl)propanamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide is unique due to its combination of an imidazole ring, an ether linkage, and a propanamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-23-16-5-2-15(3-6-16)4-7-17(21)19-9-12-22-13-11-20-10-8-18-14-20/h2-3,5-6,8,10,14H,4,7,9,11-13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAXWUHAGPKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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